molecular formula C9H11ClN2O2 B11790400 6-Chloro-2-(tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one

6-Chloro-2-(tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one

Katalognummer: B11790400
Molekulargewicht: 214.65 g/mol
InChI-Schlüssel: WUGGIPRGNMUVCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-2-(tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one is a heterocyclic compound that contains both pyrimidine and tetrahydropyran moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one typically involves the reaction of a pyrimidine derivative with a tetrahydropyran derivative under specific conditions. One common method involves the use of chloroform as a solvent and the addition of reagents such as potassium acetate and isoamyl nitrite under reflux conditions . The reaction mixture is then purified using column chromatography to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-2-(tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

6-Chloro-2-(tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 6-Chloro-2-(tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Bromo-2-(tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one
  • 6-Fluoro-2-(tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one
  • 6-Iodo-2-(tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one

Uniqueness

6-Chloro-2-(tetrahydro-2H-pyran-4-yl)pyrimidin-4(3H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.

Eigenschaften

Molekularformel

C9H11ClN2O2

Molekulargewicht

214.65 g/mol

IUPAC-Name

4-chloro-2-(oxan-4-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C9H11ClN2O2/c10-7-5-8(13)12-9(11-7)6-1-3-14-4-2-6/h5-6H,1-4H2,(H,11,12,13)

InChI-Schlüssel

WUGGIPRGNMUVCS-UHFFFAOYSA-N

Kanonische SMILES

C1COCCC1C2=NC(=CC(=O)N2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.